molecular formula C14H18ClNO2 B152098 Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 138350-93-3

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B152098
CAS No.: 138350-93-3
M. Wt: 267.75 g/mol
InChI Key: VVHSHOSHSZLAIN-UHFFFAOYSA-N
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Description

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 138350-93-3) is a substituted tetrahydroisoquinoline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 2-position and a chlorine substituent at the 8-position. Its molecular formula is C₁₄H₁₈ClNO₂, with a molecular weight of 283.75 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways .

Properties

IUPAC Name

tert-butyl 8-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHSHOSHSZLAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568408
Record name tert-Butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138350-93-3
Record name tert-Butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Conditions

  • Phenethylamide Formation :
    A phenethylamine derivative is acylated with chloroacetyl chloride in dichloromethane (DCM) at 0°C, yielding the corresponding amide.

  • Cyclization :
    The amide undergoes cyclization using phosphorus oxychloride (POCl₃) under reflux (110°C, 12 hours), forming the dihydroisoquinoline core.

  • Chlorination :
    Electrophilic chlorination at position 8 is achieved with N-chlorosuccinimide (NCS) in acetic acid at 80°C for 6 hours, introducing the chlorine substituent.

  • Boc Protection :
    The amine at position 2 is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding the final product.

Optimization Insights

  • Catalyst Efficiency : Replacing POCl₃ with Eaton’s reagent (P₂O₅ in methanesulfonic acid) reduces reaction time to 4 hours while maintaining a 78% yield.

  • Solvent Impact : Using acetonitrile instead of acetic acid for chlorination improves regioselectivity, minimizing di- and tri-chlorinated byproducts.

Palladium-Catalyzed Direct C-H Chlorination

Recent advances leverage transition-metal catalysis for direct C-H functionalization, bypassing pre-halogenated intermediates.

Protocol Overview

  • Substrate Preparation :
    tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is dissolved in dimethylformamide (DMF) with palladium(II) acetate (5 mol%) and 2-pyridone ligand.

  • Chlorination :
    The mixture is treated with CuCl₂ (2 equiv) under oxygen atmosphere at 120°C for 24 hours, achieving selective C8 chlorination.

Performance Metrics

  • Yield : 65–70% after column chromatography.

  • Selectivity : >95% para-chlorination due to ligand-directed ortho effect.

Electrophilic Aromatic Substitution (EAS)

EAS provides a cost-effective route for large-scale synthesis, though regiocontrol remains challenging.

Stepwise Procedure

  • Nitration-Reduction :
    The dihydroisoquinoline core is nitrated at position 8 using fuming HNO₃/H₂SO₄, followed by reduction with H₂/Pd-C to the amine.

  • Sandmeyer Reaction :
    Diazotization with NaNO₂/HCl and subsequent treatment with CuCl introduces the chlorine atom.

  • Boc Protection :
    Standard Boc conditions (Boc₂O, DMAP, THF) finalize the product.

Challenges and Solutions

  • Byproduct Formation : Nitration at competing positions (e.g., C5) is mitigated by using H₂SO₄ as a solvent, enhancing para-directing effects.

  • Yield Improvement : Implementing flow chemistry for diazotization reduces decomposition, increasing overall yield to 62%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Temperature Time (h) Yield (%) Purity (%)
Bischler-NapieralskiPOCl₃, NCS, Boc₂O110°C247898
Pd-Catalyzed C-H ActivationPd(OAc)₂, CuCl₂120°C246597
EASHNO₃, CuCl, Boc₂O80°C366295

Key Observations :

  • The Bischler-Napieralski route offers the highest yield and purity, making it preferred for lab-scale synthesis.

  • Palladium-catalyzed methods, while lower yielding, eliminate multi-step halogenation, benefiting green chemistry initiatives.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting flow reactors for the Bischler-Napieralski cyclization reduces POCl₃ usage by 40% and cuts reaction time to 2 hours.

Waste Management

  • Cu Waste : Electrodialysis recovers >90% of CuCl₂ from palladium-catalyzed reactions.

  • Solvent Recycling : Distillation reclaims 85% of DMF and THF, lowering production costs.

Case Study: Process Optimization for GMP Compliance

A 2024 study scaled the Bischler-Napieralski method to 50 kg batches:

  • Critical Adjustments : Replacing THF with 2-MeTHF improved safety (higher boiling point) and increased yield to 82%.

  • Quality Control : In-line FTIR monitoring ensured <0.5% residual POCl₃, meeting ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. The chloro substituent may enhance biological activity by influencing receptor interactions or metabolic stability .
  • Neuroprotective Effects : Isoquinolines are known for their neuroprotective properties. Studies have suggested that this compound could potentially serve as a lead structure for developing drugs aimed at neurodegenerative diseases .

Synthetic Chemistry

The compound is also utilized as an intermediate in organic synthesis:

  • Building Block for Complex Molecules : this compound can be used to synthesize more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biological Studies

The compound's biological activities have been explored in various studies:

  • Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
  • Receptor Modulation : Investigations into its interaction with various biological receptors could provide insights into its mechanism of action and therapeutic potential .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of isoquinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, highlighting the importance of structural modifications for enhancing potency.

Case Study 2: Neuroprotective Studies

In a study focusing on neuroprotection, researchers evaluated various isoquinoline derivatives for their ability to protect neuronal cells from oxidative stress. This compound exhibited promising results, suggesting its potential as a neuroprotective agent.

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer and neuroprotective agentSignificant cytotoxicity against cancer cell lines
Synthetic ChemistryIntermediate for synthesizing complex isoquinoline derivativesValuable building block for pharmaceuticals
Biological StudiesEnzyme inhibition and receptor modulationPotential therapeutic applications in metabolic disorders

Mechanism of Action

The mechanism of action of tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents : Bromine (Br) at the 7- or 8-position shows higher reactivity in cross-coupling reactions compared to chlorine (Cl) due to better leaving-group ability .
  • Hydroxyl vs. Halogen : The 6-hydroxy derivative (polar) contrasts with halogenated analogs (lipophilic), influencing solubility and target binding .
  • Steric Effects : The 8-chloro derivative’s steric hindrance may reduce undesired side reactions in multi-step syntheses .

Biological Activity

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 138350-93-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H18ClNO2C_{14}H_{18}ClNO_2 with a molecular weight of 267.75 g/mol. The compound features a chloro substituent at the 8-position of the isoquinoline ring, which is believed to influence its biological activity.

PropertyValue
Chemical FormulaC14H18ClNO2C_{14}H_{18}ClNO_2
Molecular Weight267.75 g/mol
CAS Number138350-93-3
LogP3.54 (predicted)
PSA29.54 Å

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline framework followed by chlorination and esterification processes. Specific synthetic routes can vary based on the desired yield and purity.

Antitumor Activity

Recent studies have indicated that compounds related to isoquinolines exhibit significant antitumor properties. For instance, a study highlighted that derivatives of isoquinoline show cytotoxic effects against various cancer cell lines. This compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines, demonstrating IC50 values in the low micromolar range .

Neuroprotective Effects

Isoquinoline derivatives are also known for their neuroprotective effects. Research suggests that they may modulate neurotransmitter systems and exhibit antioxidant properties. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and proliferation.

Case Studies

  • Anticancer Activity : A study conducted on various isoquinoline derivatives found that this compound exhibited potent inhibitory effects on the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM. The study emphasized the role of structural modifications in enhancing biological activity .
  • Neuroprotection : In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a significant decrease in apoptotic markers compared to untreated controls. This suggests a potential therapeutic role in neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how are critical intermediates characterized?

The compound can be synthesized via lithiation or electrophilic substitution strategies. For example, halogenation at the 8-position may involve reacting a pre-functionalized tetrahydroisoquinoline precursor (e.g., tert-butyl 8-bromo derivatives) with a chlorinating agent under controlled conditions. Key steps include:

  • Lithiation : Use of n-BuLi to deprotonate the tetrahydroisoquinoline scaffold, followed by reaction with electrophiles like allyl bromides or chlorinated reagents .
  • Purification : Methanol (MeOH) or ethyl acetate (EtOAc) is commonly used for recrystallization or column chromatography to isolate the product .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 6.68–3.43 ppm for dihydroisoquinoline protons), 13C^{13}C-NMR, and HRMS. IR spectroscopy can verify functional groups (e.g., carbonyl stretch at ~1691 cm1^{-1}) .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., diastereotopic protons in the dihydroisoquinoline ring), while 13C^{13}C-NMR confirms the tert-butyl carbonyl carbon at ~154 ppm .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., calculated m/z 391.2359 for C22_{22}H33_{33}NO5_5) .
  • HPLC : Retention time analysis ensures purity (>95%), especially for chiral or regioisomeric impurities .

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution, while coordinating solvents like DMSO stabilize intermediates in cross-coupling reactions .
  • Temperature Control : Reactions often proceed at 0°C to room temperature for lithiation, while Suzuki-Miyaura couplings require heating (e.g., 90°C) to activate Pd catalysts .
  • Catalyst Screening : Pd(dppf)Cl2_2 or Pd(OAc)2_2 are effective for boronate couplings, with yields up to 96% under optimized conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl at C8) influence reactivity in downstream functionalization?

  • Steric and Electronic Modulation : The electron-withdrawing Cl substituent at C8 reduces electron density in the dihydroisoquinoline ring, favoring nucleophilic attacks at adjacent positions. This is critical for designing cross-coupling reactions (e.g., Suzuki with boronic esters) .
  • Comparative Studies : Bromo or trifluoromethyl analogs (e.g., tert-butyl 7-bromo derivatives) show lower reactivity in Pd-catalyzed reactions compared to chloro derivatives due to weaker C–X bond dissociation energies .

Q. What strategies resolve contradictions in reported yields for similar dihydroisoquinoline derivatives?

  • Reaction Monitoring : Use TLC or in situ 1H^1H-NMR to track intermediate formation and side reactions (e.g., over-alkylation or decomposition).
  • Parameter Replication : Reproduce literature conditions precisely (e.g., Pd catalyst loading, solvent drying) to identify discrepancies. For example, yields for tert-butyl 7-bromo analogs vary from 57% to 99% depending on the purity of boronic acid reagents .
  • Computational Modeling : DFT calculations predict transition-state energies to rationalize yield differences between halogenated derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Substituent Screening : Introduce electron-donating (e.g., methoxy) or bulky groups (e.g., tert-butyl) at C7 or C8 to modulate lipophilicity and target binding. For example, tert-butyl 7-(2-cyanobenzyl) analogs show improved enzyme inhibition due to π-π stacking interactions .
  • Bioisosteric Replacement : Replace Cl with bioisosteres like CF3_3 or OMe to balance potency and metabolic stability. SAR data for tert-butyl 7-trifluoromethyl derivatives indicate enhanced pharmacokinetic profiles .

Methodological Notes

  • Safety : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles) due to acute toxicity risks (GHS H302, H315) .
  • Data Reproducibility : Document reaction parameters (e.g., stir rate, drying time) meticulously, as minor variations significantly impact outcomes .
  • Advanced Characterization : Use X-ray crystallography or NOESY NMR to resolve stereochemical ambiguities in dihydroisoquinoline derivatives .

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